1-Bromo-4,4-dimethylpent-2-yne

Catalog No.
S3341666
CAS No.
52323-99-6
M.F
C7H11B
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,4-dimethylpent-2-yne

CAS Number

52323-99-6

Product Name

1-Bromo-4,4-dimethylpent-2-yne

IUPAC Name

1-bromo-4,4-dimethylpent-2-yne

Molecular Formula

C7H11B

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h6H2,1-3H3

InChI Key

JITGHFUVPLJRBF-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CCBr

Canonical SMILES

CC(C)(C)C#CCBr

1-Bromo-4,4-dimethylpent-2-yne is an organic compound characterized by the presence of a bromine atom and a triple bond in its structure. Its molecular formula is C7H11BrC_7H_{11}Br, and it has a molecular weight of approximately 177.07 g/mol. The compound features a unique arrangement of carbon atoms, with two methyl groups attached to the fourth carbon and a bromo substituent at the first position. This structure contributes to its distinctive chemical properties and reactivity.

Due to its reactive bromine atom and the presence of a triple bond. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as SN2S_N2 mechanisms, leading to the formation of new carbon-nucleophile bonds.
  • Alkyne Reactions: The triple bond can undergo hydrogenation to form alkenes or alkanes, depending on the reaction conditions. For example, treatment with hydrogen gas in the presence of a catalyst can convert it into 4,4-dimethylpentene.
  • Cross-Coupling Reactions: It can react with organometallic reagents in palladium-catalyzed cross-coupling reactions, forming more complex organic molecules .

1-Bromo-4,4-dimethylpent-2-yne can be synthesized through several methods:

  • Hydrohalogenation of Alkynes: The addition of hydrogen halides to alkynes can yield bromoalkenes or bromoalkanes.
  • Bromination of 4,4-Dimethylpent-2-yne: Direct bromination using elemental bromine under controlled conditions can introduce the bromine atom at the desired position.
  • Alkylation Reactions: Utilizing alkyl halides in reactions with suitable nucleophiles can lead to the formation of this compound through substitution mechanisms .

1-Bromo-4,4-dimethylpent-2-yne finds utility in various fields:

  • Synthetic Organic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to the reactivity of the bromine atom.
  • Material Science: Used in developing new materials or polymers through cross-linking reactions .

Research into interaction studies involving 1-bromo-4,4-dimethylpent-2-yne primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies have demonstrated its effectiveness in facilitating cross-coupling reactions with organometallic reagents, showcasing its utility in constructing complex organic frameworks. Additionally, photochemical studies have been conducted on related compounds to understand their behavior under light exposure .

Several compounds share structural similarities with 1-bromo-4,4-dimethylpent-2-yne. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methylbutyneC5H9BrC_5H_9BrShorter carbon chain; different positioning of bromine
1-Chloro-4,4-dimethylpent-2-yneC7H11ClC_7H_{11}ClChlorine instead of bromine; similar structure
1-Bromo-3-pentynC5H9BrC_5H_9BrDifferent location of triple bond
1-Bromo-2-methylbutyneC5H9BrC_5H_9BrSimilar molecular weight; different branching pattern

The uniqueness of 1-bromo-4,4-dimethylpent-2-yne lies in its specific arrangement of substituents and functional groups, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

2.9

Wikipedia

1-Bromo-4,4-dimethylpent-2-yne

Dates

Modify: 2024-02-18

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